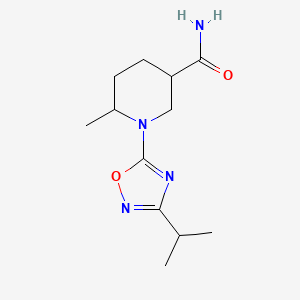![molecular formula C14H19N3O B7631430 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631430.png)
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol, also known as EMP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. EMP belongs to the class of phenols and has a molecular formula of C15H20N4O.
Mechanism of Action
The mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of pain pathways. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to reduce the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also affect the activity of ion channels, such as TRPV1 and Nav1.8, which are involved in pain perception.
Biochemical and Physiological Effects:
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to have various biochemical and physiological effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and nitric oxide, and increase the levels of antioxidants, such as glutathione. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has also been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to improve the histological and functional outcomes of various tissues, such as the liver, kidney, and brain.
Advantages and Limitations for Lab Experiments
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has several advantages for lab experiments. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is a synthetic compound that can be easily synthesized and purified. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is also stable and can be stored for long periods without degradation. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to have low toxicity and is well-tolerated in animal models. However, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has some limitations for lab experiments. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has poor solubility in water and may require the use of organic solvents. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also exhibit batch-to-batch variation in purity and yield.
Future Directions
There are several future directions for the study of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may have potential applications in the treatment of various inflammatory and pain-related disorders. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may also have neuroprotective effects and may be studied for its potential in the treatment of neurodegenerative diseases. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol may be modified to enhance its pharmacological properties, such as solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol and its potential therapeutic applications.
Conclusion:
In conclusion, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol is a synthetic compound that has potential pharmacological properties. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to have anti-inflammatory, analgesic, and antioxidant effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol can be easily synthesized and purified, but has some limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol and its potential therapeutic applications.
Synthesis Methods
The synthesis method of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with 3-aminophenol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol as a yellow crystalline solid. The purity of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol can be enhanced through recrystallization or column chromatography.
Scientific Research Applications
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has also been reported to alleviate pain in animal models of acute and chronic pain. Additionally, 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol has been found to scavenge free radicals and protect against oxidative stress.
properties
IUPAC Name |
3-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-4-17-11(3)14(10(2)16-17)9-15-12-6-5-7-13(18)8-12/h5-8,15,18H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILRJGDSKNIOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)
![tert-butyl N-(9-acetyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B7631375.png)
![2-[[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]amino]cyclopentan-1-ol](/img/structure/B7631377.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631379.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![(3-Methylbenzotriazol-5-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631387.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631394.png)
![3-fluoro-N-[(2-imidazol-1-ylphenyl)methyl]pyridin-2-amine](/img/structure/B7631395.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
